molecular formula C17H16O5 B3080020 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one CAS No. 108001-32-7

5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Cat. No.: B3080020
CAS No.: 108001-32-7
M. Wt: 300.3 g/mol
InChI Key: FULPZMATFBTFNA-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a homoisoflavonoid, a class of organic compounds based on the chromanone system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one has several scientific research applications:

    Chemistry: Used as a model compound for studying the reactivity of homoisoflavonoids.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Limited industrial applications, primarily used in research settings.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Properties

IUPAC Name

5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-13-7-14(19)16-15(8-13)22-9-11(17(16)20)6-10-2-4-12(18)5-3-10/h2-5,7-8,11,18-19H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULPZMATFBTFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OCC(C2=O)CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Reactant of Route 2
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Reactant of Route 3
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Reactant of Route 4
Reactant of Route 4
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Reactant of Route 5
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Reactant of Route 6
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

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